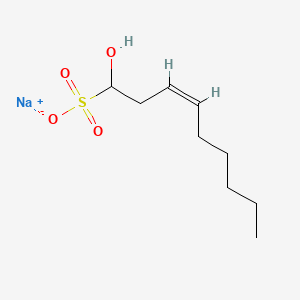
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a hydroxyl group and a sulfonate group attached to a non-3-ene carbon chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate typically involves the reaction of non-3-ene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The hydroxyl group is introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfonic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted non-3-ene derivatives.
科学研究应用
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用机制
The mechanism of action of Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is exploited in various applications, from enhancing the solubility of drugs to stabilizing emulsions in industrial processes.
Molecular Targets and Pathways:
Cell Membranes: Interacts with lipid bilayers, altering membrane permeability and fluidity.
Proteins: Binds to hydrophobic regions of proteins, affecting their folding and stability.
相似化合物的比较
- Sodium Dodecyl Sulfate (SDS)
- Sodium Lauryl Sulfate (SLS)
- Sodium Stearate
- Sodium Oleate
属性
分子式 |
C9H17NaO4S |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
sodium;(Z)-1-hydroxynon-3-ene-1-sulfonate |
InChI |
InChI=1S/C9H18O4S.Na/c1-2-3-4-5-6-7-8-9(10)14(11,12)13;/h6-7,9-10H,2-5,8H2,1H3,(H,11,12,13);/q;+1/p-1/b7-6-; |
InChI 键 |
VEBKTVNBZTWAIU-NAFXZHHSSA-M |
手性 SMILES |
CCCCC/C=C\CC(O)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCC=CCC(O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



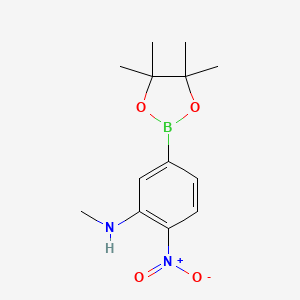
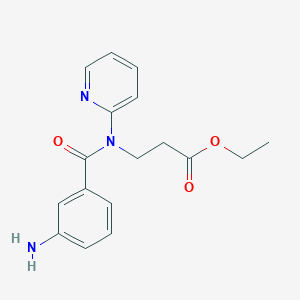
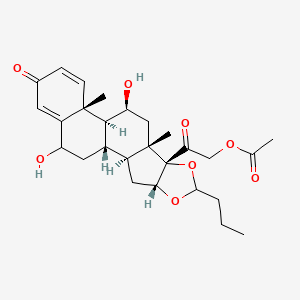
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
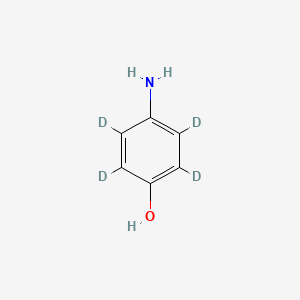
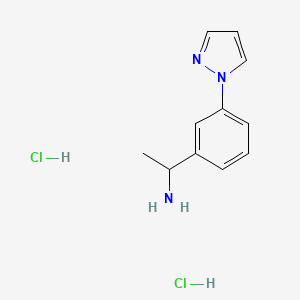
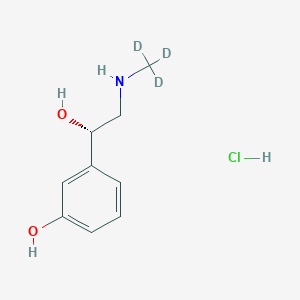
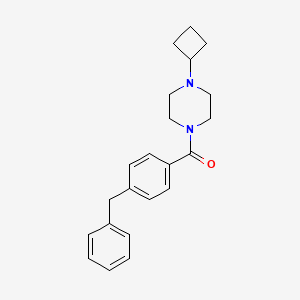
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
